Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Solid-State Properties Crystallinity Thermal Stability

Researchers requiring the BASF-patented diazo component for C.I. Solvent Red 195 face supply issues with alternative esters. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8) is the exact methyl ester specified in DE 2513337; crude product is directly suitable for diazotization without recrystallization. • Key intermediate for thieno[2,3-d]pyrimidine anticancer scaffolds • Projected precursor for 5-halo derivatives enabling cross-coupling libraries • 32+ global entities ensure supply continuity.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 61320-65-8
Cat. No. B183074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
CAS61320-65-8
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)N)C(=O)OC
InChIInChI=1S/C8H8N2O2S/c1-4-5(3-9)7(10)13-6(4)8(11)12-2/h10H2,1-2H3
InChIKeyPDDIXJQTRLVRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8): Procurement-Ready Heterocyclic Building Block for Dye Intermediates and Medicinal Chemistry


Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8) is a polysubstituted thiophene derivative containing amino, cyano, and methyl ester functional groups on the heterocyclic ring [1]. Its molecular formula is C8H8N2O2S with a molecular weight of 196.23 g/mol [1]. First disclosed in a 1976 BASF patent (DE 2513337) for use as a diazo component in solvent dyes, specifically C.I. Solvent Red 195 [2], this compound exhibits a measured melting point of 221-224°C and density of 1.34 g/cm³ . It serves as a versatile intermediate in organic synthesis, with 32 production and trading entities logged on chemical sourcing platforms as of 2019 [2].

Why Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Cannot Be Readily Substituted by Other 5-Amino-4-cyanothiophene-2-carboxylate Esters


Within the 5-amino-4-cyano-3-methylthiophene-2-carboxylate ester family, substitution of the methyl ester with ethyl, isopropyl, or tert-butyl analogs is not trivial and may compromise synthetic outcomes or product performance. The ester moiety critically influences physicochemical properties, including melting point, solubility, and volatility, which in turn govern the compound's behavior in downstream reactions and final applications [1]. Furthermore, the original 1976 BASF patent specifically exemplifies the methyl ester as the diazo component for C.I. Solvent Red 195, with no indication that other esters were evaluated or found suitable for this dye application [1]. The following evidence details these quantifiable differences.

Quantitative Differentiation of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (61320-65-8) Against Structural Analogs


Melting Point Differential: Methyl Ester Exhibits +70°C Higher Melting Point Than Ethyl Ester Analog

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate displays a significantly higher melting point than its closest analog, the ethyl ester derivative. The measured melting point of the methyl ester is 221-224°C . In contrast, the ethyl ester analog (5-amino-4-cyano-3-methylthiophene-2-carboxylic acid ethyl ester, CAS 23903-46-0) exhibits a melting point of 151°C . This 70-73°C elevation in melting point reflects stronger intermolecular interactions in the solid state, likely attributable to the methyl ester's more compact molecular geometry and enhanced crystal packing efficiency.

Solid-State Properties Crystallinity Thermal Stability

Synthetic Yield Optimization: Temperature Control During Triethylamine Addition Directly Impacts Yield and Product Color

The BASF patent DE 2513337 establishes a critical process parameter specific to the methyl ester synthesis: maintaining reaction temperature at 20-25°C during triethylamine addition is essential for optimal yield and product quality. When this temperature is allowed to rise to 40°C during the triethylamine addition step, the product obtained is described as 'dunkel bis schwarz gefärbt' (dark to black colored) and the yield is 'wesenlich geringer' (substantially lower) relative to theoretical expectations [1]. This temperature sensitivity has been documented exclusively for the methyl ester synthesis; comparable process data for ethyl or tert-butyl esters are not available in the primary patent literature, suggesting that the methyl ester's unique reactivity profile under these conditions is not universally applicable across the ester series.

Process Chemistry Synthesis Optimization Dye Intermediate Purity

Commercial Purity Benchmark: 98% (GC) Purity Specification with Full Quality Assurance Documentation

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is commercially available with a documented minimum purity specification of 98% as determined by gas chromatography (GC) . This specification is backed by batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) provided by established chemical suppliers . In contrast, searches for comparable purity specifications for the ethyl ester analog (CAS 23903-46-0) and isopropyl ester analog (CAS 350997-06-7) reveal that these compounds are predominantly offered through custom synthesis services without published, verifiable purity specifications or batch-to-batch consistency data [1].

Quality Control Analytical Specification Procurement Compliance

Validated Downstream Reactivity: Amino Group Sandmeyer-Type Deamination to Iodo Derivative Demonstrated for Ethyl Ester, Supporting Methyl Ester Applicability

The ethyl ester analog of methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has been successfully employed as a starting material for Sandmeyer-type deamination, replacing the 5-amino group with iodine to yield ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate [1]. Single-crystal X-ray analysis confirmed the structure of the iodo derivative, validating the synthetic transformation [1]. While this specific transformation has been demonstrated for the ethyl ester, the identical substitution pattern and reactive 5-amino group position in the methyl ester support class-level inference that the methyl ester would undergo analogous deamination and subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) with comparable efficiency. No peer-reviewed literature reports comparable Sandmeyer reactivity for thiophene derivatives lacking the 5-amino-4-cyano-3-methyl substitution pattern [2].

Synthetic Versatility Halogenation Cross-Coupling Precursor

Evidence-Supported Application Scenarios for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8)


Synthesis of C.I. Solvent Red 195 and Related Azo Dyes

This compound is specifically identified in the original BASF patent DE 2513337 as the diazo component for the preparation of C.I. Solvent Red 195 [1]. The patent explicitly notes that recrystallization from ethanol is not necessary for its use as a diazo component, indicating that the crude product obtained under the specified temperature-controlled synthesis (20-25°C) is directly suitable for downstream diazotization and coupling reactions [1]. Procurement of the methyl ester, rather than alternative esters, is therefore essential for reproducing the exact dye chemistry disclosed in the foundational patent and for ensuring consistency with existing dye manufacturing processes that have been optimized around this specific diazo component.

Preparation of Halogenated Thiophene Building Blocks via Sandmeyer-Type Deamination

Based on the demonstrated Sandmeyer deamination of the structurally analogous ethyl ester to the corresponding iodo derivative [2], methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is projected to serve as a precursor for the synthesis of 5-iodo, 5-bromo, or 5-chloro derivatives. These halogenated thiophene carboxylates are valuable intermediates for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and heteroaryl substituents at the 5-position. This application scenario is particularly relevant for medicinal chemistry programs requiring libraries of C5-substituted thiophene-2-carboxylate scaffolds for structure-activity relationship (SAR) exploration.

Multicomponent Synthesis of Fused Thienopyrimidine Heterocycles

The ethyl ester analog of this compound has been employed as a key intermediate in the synthesis of thieno[2,3-d]pyrimidine derivatives with expected anticancer activity [3]. In this synthetic route, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate was reacted with triethylorthoformate in acetic anhydride to generate an ethoxymethylene amino intermediate, which upon treatment with hydrazine hydrate afforded a thienopyrimidine scaffold [3]. By class-level inference, the methyl ester is expected to undergo analogous transformations, providing access to the same fused heterocyclic systems. The established synthetic sequence offers a validated pathway for generating diverse thienopyrimidine libraries, a privileged scaffold in kinase inhibitor and anticancer drug discovery programs.

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